REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([NH:9][NH2:10])=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.Cl.[N:12]([O-])=O.[Na+]>O>[Br:1][C:2]1[C:3]2[N:4]([N:12]=[N:10][N:9]=2)[C:5]([Cl:8])=[N:6][CH:7]=1 |f:2.3|
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Name
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|
Quantity
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17 g
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Type
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reactant
|
Smiles
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BrC=1C(=NC(=NC1)Cl)NN
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Name
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|
Quantity
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600 mL
|
Type
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reactant
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Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
10 °C
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Type
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CUSTOM
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Details
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The resulting mixture was stirred at 10° C. for 1 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the resulting crystalline solid was collected by filtration
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Type
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WASH
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Details
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The solid was washed with ethanol (20 mL)
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Type
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CUSTOM
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Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
BrC=1C=2N(C(=NC1)Cl)N=NN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |